molecular formula C14H18O4 B055125 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone CAS No. 121789-35-3

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

Cat. No. B055125
CAS RN: 121789-35-3
M. Wt: 250.29 g/mol
InChI Key: QWGQOWFJIIGQMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone often involves detailed organic synthesis routes that include the formation of dioxane rings and methoxylation processes. Such syntheses require precise control over reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone includes a dioxane ring, which is a cyclic ether, and a methoxy group attached to a propiophenone backbone. This structure is studied using spectroscopic methods like NMR and IR spectroscopy, along with X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule.

Chemical Reactions and Properties

Compounds like 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, reflecting their reactive nature. Their chemical properties are influenced by the functional groups present, which also determine their reactivity towards different reagents.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility in various solvents, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are determined through experimental measurements and are essential for handling and application of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids, bases, oxidizing agents, and reducing agents, are key to understanding how these compounds can be manipulated chemically. These properties are explored through both theoretical calculations and empirical experiments.

  • Yokoyama, T. (2015). Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review. Journal of Wood Chemistry and Technology. Access here.
  • Liu, C., Chen, D., & Chen, X. (2022). Atmospheric Reactivity of Methoxyphenols: A Review. Environmental science & technology. Access here.
  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry. Access here.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the reactivity of compounds similar to 3-(1,3-Dioxan-2-yl)-3'-methoxypropiophenone in various chemical reactions. For example, studies have shown the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, leading to the synthesis of complex propiophenone derivatives (Kasturi & Damodaran, 1969). This demonstrates the compound's utility in synthesizing novel organic molecules.

Natural Product Synthesis and Derivatives

Compounds structurally related to 3-(1,3-Dioxan-2-yl)-3'-methoxypropiophenone have been identified in natural products, offering insights into the synthesis of complex molecules from simpler precursors. For instance, phytochemicals isolated from the stem wood of Sorbus lanata have shown significant antioxidant activities, highlighting the potential of these compounds in medicinal chemistry (Uddin et al., 2013).

Catalysis and Reaction Mechanisms

Research into the rearrangement of acetals of 2-bromopropiophenone has provided insights into the catalytic mechanisms involving large pore zeolites, underscoring the role of these compounds in understanding and improving catalytic processes (Algarra et al., 1993).

Material Science and Polymer Chemistry

Studies have also delved into the electrochromic properties of polymers functionalized with derivatives of 3-(1,3-Dioxan-2-yl)-3'-methoxypropiophenone, showcasing their potential in the development of advanced materials with novel optical properties (Zhang et al., 2014).

Photocatalysis and Photochemistry

The photo-fragmentation of 3,3,6,6-tetra(p-methoxyphenyl)-1,2-dioxane has been studied to understand the photolytic behavior of dioxane derivatives, which is crucial for developing photocatalytic materials and understanding the degradation of organic compounds under UV light (Kamata et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing 1,3-dioxane rings can be hazardous if ingested or inhaled, and can cause eye and skin irritation .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGQOWFJIIGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560178
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one

CAS RN

121789-35-3
Record name 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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